spiro[4.4]nonane-2-carboxylic acid

Catalog No.
S6451637
CAS No.
50599-19-4
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
spiro[4.4]nonane-2-carboxylic acid

CAS Number

50599-19-4

Product Name

spiro[4.4]nonane-2-carboxylic acid

IUPAC Name

spiro[4.4]nonane-3-carboxylic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c11-9(12)8-3-6-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12)

InChI Key

GGPRNIGAPJFPJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(C2)C(=O)O

Spiro[4.4]nonane-2-carboxylic acid is a bicyclic compound characterized by a unique spirocyclic structure, where two rings share a single carbon atom. This compound has the molecular formula C10H16O2C_{10}H_{16}O_2 and is notable for its carboxylic acid functional group located at the second position of the nonane framework. The compound's spiro configuration contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The spirocyclic structure allows for various substitution reactions, particularly at positions adjacent to the spiro center, utilizing halogenating agents and nucleophiles under suitable conditions.

The major products formed from these reactions include esters, alcohols, aldehydes, and various substituted derivatives of spiro[4.4]nonane, depending on the specific reaction conditions and reagents used.

The synthesis of spiro[4.4]nonane-2-carboxylic acid typically involves multiple steps starting from readily available precursors:

  • Preparation of Spiro[4.4]nonane-1,6-dione: This is achieved through cyclization reactions.
  • Functionalization: The dione undergoes reduction and functionalization to introduce the carboxylic acid group at the desired position.

Industrial production may optimize these methods for large-scale synthesis using efficient catalysts and high-yielding reaction conditions .

Spiro[4.4]nonane-2-carboxylic acid has diverse applications:

  • In Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds and chiral ligands used in asymmetric catalysis.
  • In Biology: The compound acts as a valuable tool for studying molecular interactions and enzyme mechanisms.
  • In Industry: It is utilized in producing advanced materials and as a precursor for various chemical products.

Interaction studies involving spiro[4.4]nonane-2-carboxylic acid focus on its role in catalysis and biological systems. In catalysis, its rigid spirocyclic structure enhances selectivity and efficiency in reactions. In biological contexts, it may interact with specific molecular targets, influencing biochemical pathways and enzyme activities, although detailed mechanisms require further investigation.

Several compounds share structural similarities with spiro[4.4]nonane-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Azaspiro[4.4]nonane-2-carboxylic acidContains nitrogen in the spirocyclic frameworkPotential antimicrobial and antitumor activity
8-Oxo-2,7-Diazaspiro[4.4]nonane-2-carboxylic acidContains two nitrogen atomsUnique reactivity due to additional nitrogen atoms
cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acidFluorine substituent enhances reactivityVersatile for further chemical modifications

These compounds exhibit unique properties due to their distinct functional groups or additional heteroatoms, which may impart different biological activities or reactivities compared to spiro[4.4]nonane-2-carboxylic acid, making them valuable subjects for further exploration in synthetic and medicinal chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-25

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